methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate
Description
Historical Context of Pyrrole Carboxylate Derivatives in Heterocyclic Chemistry
Pyrrole carboxylate derivatives have played a pivotal role in the evolution of heterocyclic chemistry since the late 19th century. Early work focused on simple pyrrole esters, such as methyl pyrrole-1-carboxylate (CAS 4277-63-8), which demonstrated the feasibility of functionalizing the pyrrole nucleus without disrupting its aromaticity. The introduction of nitro groups into pyrrole systems, as seen in methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-74-4), marked a critical advancement, enabling access to electrophilic intermediates for further derivatization. By the mid-20th century, researchers recognized the potential of amino-nitro substitution patterns to modulate electronic properties. For instance, 4-amino-1H-pyrrole-2-carboxylic acid (CAS 155815-95-5) provided a platform for studying tautomerism and hydrogen-bonding networks in solid-state structures.
The synthesis of this compound builds upon these historical developments. Early methodologies involved sequential nitration and amination of pyrrole precursors, often requiring protective groups to prevent over-functionalization. Modern approaches, such as those described for ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate, employ regioselective nitration followed by palladium-catalyzed amination to achieve precise substitution. These synthetic strategies underscore the compound’s role as a versatile building block for complex heterocycles.
Structural Significance of Amino-Nitro Substitution Patterns
The amino-nitro substitution pattern in this compound creates a distinct electronic landscape. Quantum mechanical calculations reveal that the nitro group at position 4 induces significant electron withdrawal ($$ \sigmam = +0.71 $$), while the amino group at position 1 donates electrons via resonance ($$ \sigmap = -0.66 $$). This polarization stabilizes charge-transfer interactions and enhances the compound’s susceptibility to nucleophilic aromatic substitution at the 5-position.
Crystallographic studies of analogous compounds, such as 1-(3-azidopropyl)-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide, demonstrate that the nitro group participates in intramolecular hydrogen bonds with adjacent amino groups, forming planar, rigid structures. These interactions are critical for maintaining conformational stability in solid-state applications.
Table 1: Comparative Electronic Effects of Substituents in Pyrrole Derivatives
| Substituent Position | Functional Group | Hammett Constant ($$ \sigma $$) | Impact on Aromatic Ring |
|---|---|---|---|
| 1 | Amino (-NH₂) | -0.66 | Electron donation |
| 4 | Nitro (-NO₂) | +0.71 | Electron withdrawal |
The ester moiety at position 2 further modulates solubility and reactivity. Methyl esters, as exemplified by methyl pyrrole-1-carboxylate (density: 1.113 g/mL at 25°C), introduce steric bulk while maintaining hydrolytic stability under neutral conditions. This balance enables the compound to serve as a precursor for carboxylate-containing pharmaceuticals without premature degradation.
Properties
Molecular Formula |
C6H7N3O4 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl 1-amino-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(10)5-2-4(9(11)12)3-8(5)7/h2-3H,7H2,1H3 |
InChI Key |
OFLSBKHUXPVWTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification and amination reactions. One common method involves the nitration of methyl 1H-pyrrole-2-carboxylate using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to amination using reagents like ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The nitro group in the target compound increases electrophilicity at position 5 compared to chloro or amino substituents in analogues, making it reactive toward nucleophilic attack .
- Solubility : Ethyl esters (e.g., ) exhibit higher lipid solubility than methyl esters, impacting bioavailability in pharmaceutical contexts.
Biological Activity
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate (MNPC) is an organic compound that has garnered attention for its notable biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MNPC has a molecular formula of C6H6N2O4, characterized by a pyrrole ring with an amino group at the 1-position and a nitro group at the 4-position. This unique substitution pattern influences its reactivity and interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C6H6N2O4 |
| Molecular Weight | 158.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
Research indicates that MNPC interacts with various biological targets, including proteins and nucleic acids, primarily through redox reactions involving the nitro group. This interaction can modify enzyme activity and receptor functions, making MNPC a candidate for drug development.
Key Mechanisms
- Enzyme Modulation : MNPC has been shown to alter the activity of certain enzymes, potentially leading to therapeutic effects in various conditions.
- Receptor Interaction : The compound may influence receptor functions, particularly in neurotransmitter systems, which could have implications in treating neurological disorders.
Biological Studies and Findings
Several studies have investigated the biological activities of MNPC, focusing on its antibacterial, antiviral, and anticancer properties.
Antibacterial Activity
MNPC exhibits significant antibacterial activity against various strains of bacteria. The presence of the nitro group enhances its lipophilicity, improving membrane interaction.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μM |
| Pseudomonas aeruginosa | 30 μM |
These findings suggest that MNPC may serve as a lead compound for developing new antibacterial agents.
Antiviral Activity
In vitro studies have demonstrated that MNPC possesses antiviral properties against several viruses. For instance, it has been evaluated for its effectiveness against the tobacco mosaic virus (TMV) with promising results.
Anticancer Potential
Recent investigations into MNPC's anticancer properties have revealed its potential as a novel agent for ovarian cancer treatment. Molecular docking studies suggest that MNPC can bind effectively to DNA minor grooves, inhibiting cancer cell proliferation.
Case Studies
- Study on Antiviral Activity : A study reported that MNPC exhibited higher antiviral activity against TMV compared to traditional antiviral agents. The compound's mechanism involved interference with viral replication pathways.
- Antibacterial Efficacy : In a comparative study, MNPC was tested alongside other pyrrole derivatives. Results indicated that it had superior activity against Gram-positive bacteria, suggesting its potential as an effective antibacterial agent.
- Anticancer Research : A recent publication highlighted the synthesis of MNPC derivatives and their evaluation as DNA minor groove binders. These derivatives showed significant cytotoxicity against ovarian cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
